molecular formula C16H19N3O3 B14589705 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester CAS No. 61323-09-9

1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester

Cat. No.: B14589705
CAS No.: 61323-09-9
M. Wt: 301.34 g/mol
InChI Key: MBUAFLFXDYFMGR-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine group, and a phenyl group. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester typically involves multiple steps. One common method involves the formation of the acid chloride from 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, followed by reaction with the appropriate morpholine derivative . The reaction conditions often require the use of specific reagents and solvents to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

When compared to other similar compounds, 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester stands out due to its unique combination of functional groups. Similar compounds include:

    1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring but differ in the substituents attached to the ring.

    Morpholine derivatives: These compounds contain the morpholine group but may lack the pyrazole ring or phenyl group.

    Phenyl-substituted pyrazoles: These compounds have a phenyl group attached to the pyrazole ring but may not include the morpholine group.

The uniqueness of this compound lies in its ability to combine these functional groups into a single molecule, providing a versatile platform for various chemical and biological applications.

Properties

CAS No.

61323-09-9

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

ethyl 4-morpholin-4-yl-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-2-22-16(20)15-14(18-8-10-21-11-9-18)12-19(17-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3

InChI Key

MBUAFLFXDYFMGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1N2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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